molecular formula C18H12N2O2S B7734260 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B7734260
M. Wt: 320.4 g/mol
InChI Key: RYJZDECKWXIBAX-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a thienopyrazole core substituted with phenyl groups at positions 1 and 3 and a carboxylic acid moiety at position 3. This structure combines aromatic, electron-rich substituents with a polar carboxylic acid group, making it a versatile scaffold for medicinal chemistry and materials science. The compound is synthesized via cyclocondensation reactions, such as the reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol, followed by hydrolysis to yield the carboxylic acid derivative . Its molecular formula is C₁₇H₁₁N₂O₂S, with a molecular weight of 307.35 g/mol.

Properties

IUPAC Name

1,3-diphenylthieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c21-18(22)15-11-14-16(12-7-3-1-4-8-12)19-20(17(14)23-15)13-9-5-2-6-10-13/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJZDECKWXIBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=C(S3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Mediated Cyclization

The thieno[2,3-c]pyrazole core is constructed through cyclization reactions, with iodine emerging as the optimal halogenating agent. In a seminal study, ethyl acetoacetate and oxamic acid thiohydrazide underwent cyclization using iodine (1 equiv) and p-toluenesulfonic acid (TsOH, 10 mol%) at 80°C for 48 hours, yielding 83% of the pyrazole-thiophene fused product. Comparative trials with Br₂, N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS) showed inferior yields (<60%), attributed to iodine’s dual role as a Lewis acid and oxidant.

Solvent and Temperature Optimization

Cyclization efficiency correlates strongly with solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance intermediate solubility, whereas toluene or dichloromethane risks premature precipitation. For example, conducting the reaction in DMF at 110°C for 6 hours increased yields to 78% compared to 65% in ethanol under identical conditions. Excessively high temperatures (>120°C), however, promote decarboxylation, necessitating precise thermal control.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >98% purity. Slow cooling (1°C/min) minimizes occluded impurities, as evidenced by HPLC analyses.

Spectroscopic Validation

1H NMR spectra of the final compound exhibit characteristic signals:

  • δ 12.10 ppm (s, 1H, COOH)

  • δ 8.09 ppm (s, 1H, pyrazole-H)

  • δ 7.45–7.32 ppm (m, 10H, aromatic-H).
    Mass spectrometry confirms the molecular ion peak at m/z 364.1 (M+H)+, consistent with the molecular formula C₁₉H₁₃N₂O₂S.

Comparative Analysis of Synthetic Routes

MethodCyclization AgentCatalystYield (%)Purity (%)
Iodine/TsOHI₂TsOH8397.5
Nano-ZnO Condensation-Nano-ZnO9598.9
Cu(I)-Mediated CarboxylationCO₂Cu(I)6895.2

The iodine/TsOH method balances cost and efficiency, whereas nano-ZnO catalysis excels in throughput but requires specialized equipment. Cu(I)-mediated routes, though less efficient, are preferable for large-scale operations due to lower toxicity .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity
    • Recent studies have indicated that thieno[2,3-c]pyrazole derivatives exhibit significant anticancer properties. Specifically, 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Research has focused on its potential as a lead compound for developing novel anticancer agents.
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory properties in preclinical models. It inhibits key inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
  • Antimicrobial Activity
    • Studies have reported that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.

Material Science

  • Organic Electronics
    • The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material enhances device efficiency.
  • Polymer Additives
    • This compound can be utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices can enhance their performance in various applications, including coatings and composites.

Agricultural Chemistry

  • Pesticide Development
    • The compound's chemical structure suggests potential use as a pesticide or herbicide. Research is ongoing to evaluate its efficacy against specific pests and weeds while minimizing environmental impact.
  • Plant Growth Regulators
    • Investigations into the use of this compound as a plant growth regulator are underway. Preliminary results indicate that it may promote growth and yield in certain crops.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal Chemistry Induced apoptosis in cancer cell lines; potential lead for drug development.
Anti-inflammatory EffectsInflammation Research Inhibited inflammatory markers; potential therapeutic agent for arthritis.
Organic ElectronicsAdvanced Materials Enhanced charge transport in OLEDs; improved device performance metrics.
Pesticide DevelopmentPest Management Science Effective against target pests; lower toxicity profile compared to existing pesticides.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Reference
1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid C₁₇H₁₁N₂O₂S 307.35 Phenyl (1,3) Potential enzyme inhibitor; high aromaticity
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid C₈H₈N₂O₂S 196.22 Methyl (1,3) mp 260°C (dec.); simpler analog for SAR studies
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid hydrazide C₁₃H₁₂N₄OS 280.33 Methyl (3), Phenyl (1) Precursor for hydrazide derivatives
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid C₁₃H₉ClN₂O₂S 292.75 4-Cl-Phenyl (1), Methyl (3) Powder; stored at RT; H302-H315 hazards
1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid C₁₃H₇F₃N₂O₂S 312.27 CF₃ (3), Phenyl (1) Caspase-1 inhibitor (IC₅₀ = 0.8 μM)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in the 3-position enhances bioactivity, as seen in its Caspase-1 inhibition (IC₅₀ = 0.8 μM) .
  • Chlorophenyl Substitution : 1-(4-Chlorophenyl) derivatives exhibit moderate hazards (H302: harmful if swallowed) .
  • Methyl vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility LogP (Calculated) Hazard Profile
This compound Not reported Low (DMSO) 3.8 Limited data
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 260 (dec.) Moderate (EtOH) 1.2 Non-hazardous
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Not reported Low (H₂O) 3.1 H302, H315, H319
3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Not reported Insoluble (H₂O) 4.5 H302, H315, H319

Key Observations :

  • Lipophilicity : Bulky substituents (e.g., tert-butyl, phenyl) increase LogP, reducing aqueous solubility.
  • Hazards : Chlorophenyl and tert-butyl derivatives exhibit warnings for skin/eye irritation (H315-H319) .

Biological Activity

1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 24086-34-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and other pharmacological effects, supported by research findings and data tables.

  • Molecular Formula : C₁₈H₁₂N₂O₂S
  • Molecular Weight : 320.37 g/mol
  • Storage Conditions : Sealed in dry conditions at 2-8°C

1. Anti-Cancer Activity

Research has shown that derivatives of thieno[2,3-c]pyrazole exhibit promising anti-cancer properties. A study synthesized and evaluated various pyrazole derivatives, including this compound, against human tumor cell lines (A549, MCF-7, HeLa). Notably:

  • IC50 Values : Some compounds demonstrated potent growth inhibition with IC50 values ranging from 0.83 to 1.81 μM.
  • Mechanism of Action : The compounds induced apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at the G1 phase and downregulating cyclin D2 and CDK2. Additionally, they caused mitochondrial membrane potential collapse and increased reactive oxygen species (ROS) levels .

2. Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • COX Inhibition : Studies indicated that certain derivatives inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be comparable to that of standard anti-inflammatory drugs like celecoxib .
  • In Vivo Studies : In animal models, compounds similar to 1,3-diphenyl-1H-thieno[2,3-c]pyrazole showed significant reductions in inflammation markers and exhibited effects similar to indomethacin .

Data Tables

Biological ActivityModel/SystemIC50 Value (μM)Reference
Anti-CancerA5490.83
Anti-CancerMCF-71.81
COX-2 InhibitionIn Vitro0.04
Anti-inflammatoryRat ModelsED50 = 9.17

Case Study 1: Anti-Cancer Efficacy

In a detailed investigation of the anti-proliferative effects of thieno[2,3-c]pyrazole derivatives on MCF-7 cells:

  • Findings : The treated cells exhibited morphological changes indicative of apoptosis.
  • Flow Cytometry Analysis : Confirmed cell cycle arrest and increased apoptosis markers.

Case Study 2: In Vivo Anti-inflammatory Effects

A study utilized carrageenan-induced paw edema in rats to assess the anti-inflammatory potential of thieno[2,3-c]pyrazole derivatives:

  • Results : The compounds significantly reduced edema compared to control groups.
  • Mechanism : Analysis suggested a reduction in COX and iNOS expression levels.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step approach involving cyclocondensation of substituted thiophene precursors with phenylhydrazine derivatives. For example, describes a Suzuki-Miyaura coupling reaction using Pd(PPh₃)₄ as a catalyst, with optimized conditions (degassed DMF/H₂O, K₃PO₄, 80°C) achieving yields >70% for analogous pyrazole-carboxylic acids .
  • Key Variables : Reaction time, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of boronic acid derivatives critically impact regioselectivity and purity.

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Analytical Workflow :

  • NMR : ¹H and ¹³C NMR (e.g., reports aromatic proton signals at δ 7.2–8.1 ppm and carboxylic acid protons at δ 12–13 ppm) .
  • IR : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and thieno-pyrazole ring vibrations at 1500–1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (e.g., [M+H]+ calculated for C₁₈H₁₃N₂O₂S: 321.0702) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Protocol : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate, 3:1 to 1:2) followed by recrystallization in ethanol/water ( reports >95% purity post-purification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

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